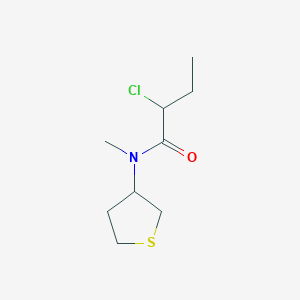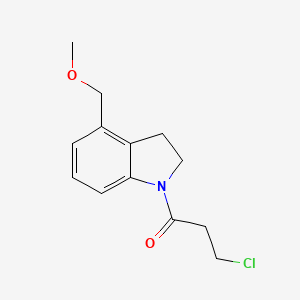
2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid
Overview
Description
“2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid” is not available in the retrieved sources.Scientific Research Applications
Synthesis and Pharmacological Activity
A key area of application is the development of fluorinated radiotracers for imaging σ(1) receptors in the central nervous system. The synthesis of spirocyclic piperidines with a (2-fluoroethyl) residue, including compounds structurally related to "2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid," has been explored for their high σ(1) affinity and selectivity. The most notable compound among these is fluspidine (WMS-1828), which shows subnanomolar σ(1) affinity and excellent selectivity over the σ(2) subtype. This synthetic strategy allows for the systematic evaluation of pharmacological activities of intermediate compounds, demonstrating their potential for σ(1) receptor imaging and indicating the broad utility of fluoromethyl and fluoroethyl derivatives in neuroscience research (Grosse Maestrup et al., 2011).
Quantum Chemical and Molecular Dynamics Simulation
Another significant application is in the study of corrosion inhibition properties of piperidine derivatives on iron. Quantum chemical calculations and molecular dynamics simulations have been performed to understand the adsorption behaviors and inhibition efficiencies of these compounds, demonstrating their utility in materials science. The global reactivity parameters and binding energies on metal surfaces were calculated, offering insights into the interaction mechanisms of these inhibitors with iron surfaces. This research underlines the importance of piperidine derivatives, including "2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid," in developing anti-corrosion treatments for metals (Kaya et al., 2016).
Catalytic Applications
Research has also focused on the catalytic applications of piperidine derivatives. For example, nano magnetite (Fe3O4) was used as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol under ultrasound irradiation, showcasing the use of piperidine compounds in facilitating chemical transformations. This work highlights the versatility of piperidine derivatives in organic synthesis, providing efficient methodologies for generating complex organic compounds (Mokhtary & Torabi, 2017).
Safety and Hazards
While specific safety and hazard information for “2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid” is not available in the retrieved sources, general safety measures for handling piperidine derivatives include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to exhibit significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) after conducting receptor–ligand interaction studies .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives have been found to exhibit significant activity against various targets .
properties
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBZLXMDKRJFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-azido-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490355.png)


